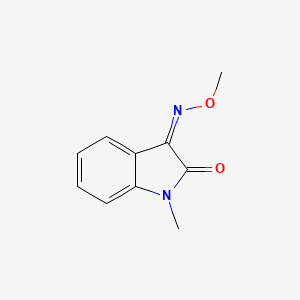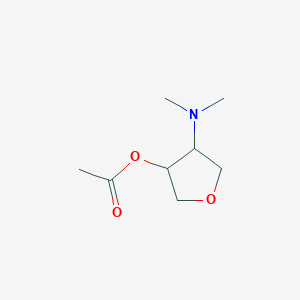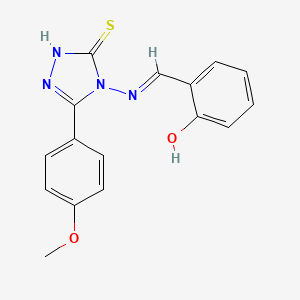
Bis(dichloromethyl)sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dichloromethyl)sulfone is an organosulfur compound with the molecular formula C2H2Cl4O2S. It is characterized by the presence of two dichloromethyl groups attached to a sulfone functional group. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(dichloromethyl)sulfone can be synthesized through several methods. One common approach involves the oxidation of dichloromethyl sulfide using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfone group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Bis(dichloromethyl)sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or other lower oxidation state compounds.
Substitution: The dichloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Bis(dichloromethyl)sulfone has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules through its reactive functional groups.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: this compound is used in the production of specialty chemicals, polymers, and other industrial materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which bis(dichloromethyl)sulfone exerts its effects involves the interaction of its sulfone group with various molecular targets. The electron-withdrawing nature of the sulfone group enhances the compound’s reactivity, allowing it to participate in a range of chemical transformations. In biological systems, the compound may interact with enzymes and other proteins, disrupting their normal function and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Bis(dichloromethyl)sulfone can be compared with other similar compounds, such as bis(trichloromethyl)sulfone and bis(phenylsulfonyl)methane. While all these compounds contain sulfone groups, they differ in their substituents and reactivity:
Bis(trichloromethyl)sulfone: Contains trichloromethyl groups, making it more reactive in certain substitution reactions.
Bis(phenylsulfonyl)methane: Contains phenyl groups, which influence its reactivity and applications in organic synthesis.
The unique combination of dichloromethyl groups in this compound provides a balance of reactivity and stability, making it a valuable compound in various chemical and industrial processes.
Propiedades
Número CAS |
86013-22-1 |
|---|---|
Fórmula molecular |
C2H2Cl4O2S |
Peso molecular |
231.9 g/mol |
Nombre IUPAC |
dichloro(dichloromethylsulfonyl)methane |
InChI |
InChI=1S/C2H2Cl4O2S/c3-1(4)9(7,8)2(5)6/h1-2H |
Clave InChI |
KTIDLZJZARSLET-UHFFFAOYSA-N |
SMILES canónico |
C(S(=O)(=O)C(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)

![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)

![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
